p-Azidophenylglyoxal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Cross-linking:

- p-APG acts as a homobifunctional cross-linker. This means it possesses two reactive aldehyde groups that can form covalent bonds with protein side chains containing primary amines (e.g., lysine residues). ()

- This ability allows researchers to covalently link protein molecules, enabling the study of protein-protein interactions, protein oligomeric states, and protein conformation changes. ()

Advantages of p-APG for Cross-linking:

- Membrane Permeability: p-APG readily crosses cell membranes, facilitating the study of intracellular protein interactions. ()

- Short Spacer Arm: The short spacer arm between the two reactive aldehydes in p-APG makes it ideal for cross-linking proteins that are in close proximity within a molecule. This is particularly useful for studying intra-molecular interactions. ()

Applications beyond Cross-linking:

- Protein immobilization: p-APG can be used to covalently attach proteins to solid supports like beads or surfaces. This allows for the purification, enrichment, and functional analysis of specific proteins. ()

- Immunogen and Immunotoxin conjugation: The azide group present in p-APG can be exploited for further conjugation with biomolecules like antibodies or toxins. This enables the development of novel immunogens for vaccine design or targeted immunotoxins for therapeutic applications. ()

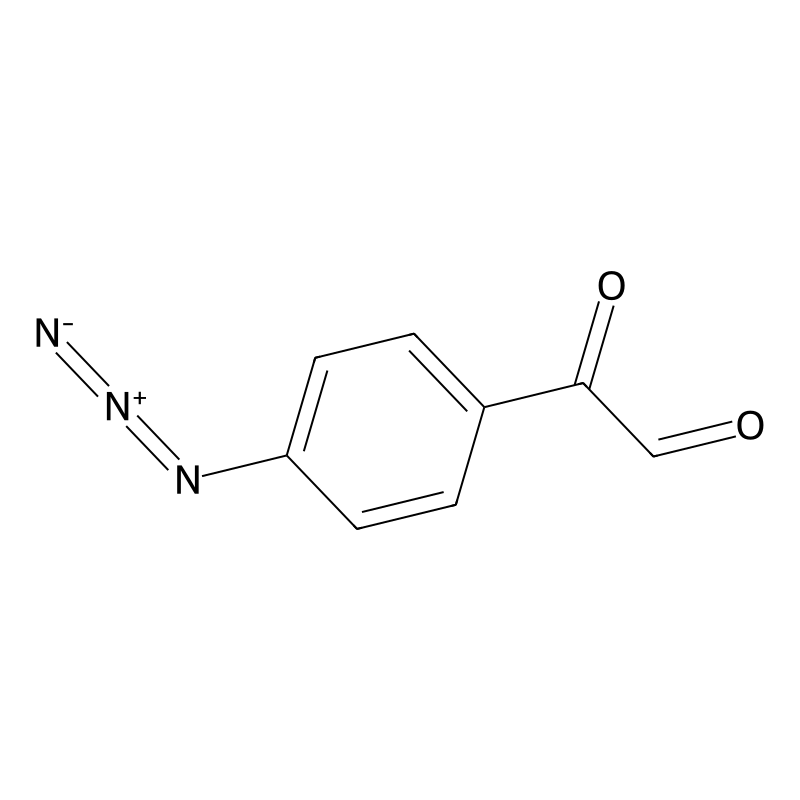

p-Azidophenylglyoxal, also known as 4-Azidophenyl glyoxal hydrate, is a chemical compound characterized by its azide functional group attached to a phenyl ring and a glyoxal moiety. Its chemical formula is with a molecular weight of approximately 195.15 g/mol. The compound is a solid at room temperature and exhibits properties that make it valuable in biochemical applications, particularly in the selective modification of proteins.

- Bioconjugation Reactions: It selectively reacts with the guanidine groups of arginine residues in proteins, forming stable hydroxyimidazole rings. This reaction is significant for the functionalization of antibodies, enhancing their stability and selectivity .

- Cycloaddition Reactions: The azide group can participate in biorthogonal cycloaddition reactions with strained alkynes, leading to the formation of triazole linkages. This property is utilized for creating complex bioconjugates in chemical biology .

The biological activity of p-Azidophenylglyoxal primarily revolves around its ability to modify arginine residues in proteins. This selective modification can influence various cellular processes, including cell signaling pathways and gene expression. Studies have shown that modifications using this compound can preserve antigen selectivity in antibodies while maintaining high stability in human plasma . The compound's unique reactivity allows for the development of more homogeneous conjugates compared to traditional lysine-based methods.

The synthesis of p-Azidophenylglyoxal typically involves the following steps:

- Reaction of Phenylglyoxal with Sodium Azide: The azide group is introduced onto the phenyl ring by reacting phenylglyoxal with sodium azide under controlled conditions.

- Purification and Hydration: Following the reaction, the product is purified to remove any unreacted starting materials and then hydrated to yield the final compound .

This synthetic route can be scaled up for industrial production, optimizing reaction conditions such as temperature and solvent choice to maximize yield and purity.

p-Azidophenylglyoxal has several applications:

- Bioconjugation: It serves as an efficient reagent for the selective functionalization of proteins, particularly antibodies, allowing for targeted drug delivery and imaging applications.

- Chemical Biology: The compound's ability to form stable conjugates makes it a valuable tool in research involving protein interactions and modifications .

- Medicinal Chemistry: Its unique reactivity profile enables the development of novel therapeutic agents through targeted modifications.

Interaction studies involving p-Azidophenylglyoxal focus on its reactivity with proteins containing arginine residues. The selective modification leads to stable conjugates that can be used in various biochemical assays. Research has demonstrated that these conjugates maintain their biological activity while providing enhanced stability, making them suitable for therapeutic applications .

Several compounds exhibit similarities to p-Azidophenylglyoxal, but each has unique properties:

| Compound Name | Structure Characteristics | Reactivity/Functionality |

|---|---|---|

| Phenylglyoxal | Lacks the azide group; simpler structure | Selectively modifies arginine residues but less versatile |

| Methylglyoxal | Another α-dicarbonyl compound; different reactivity | Shows different selectivity compared to p-Azidophenylglyoxal |

| 4-Nitrophenylglyoxal | Contains a nitro group instead of an azide | Different reactivity profile; primarily used in electrophilic reactions |

Uniqueness

p-Azidophenylglyoxal stands out due to its dual functionality: it combines both glyoxal and azide groups. This allows for selective bioconjugation with arginine residues and subsequent functionalization through cycloaddition reactions, making it a versatile tool in chemical biology and medicinal chemistry . Its ability to preserve antigen selectivity while enhancing stability distinguishes it from similar compounds.